Subnanomolar M1 Receptor Affinity Achieved by WAY-132983 Derivative
The 1-azabicyclo[2.2.1]heptan-3-ol scaffold, when elaborated to the 3-hexylsulfanyl-pyrazin-2-yloxy derivative WAY-132983, exhibits a Ki of 2 nM at the human muscarinic M1 receptor [1]. This represents a 40-fold improvement in binding affinity compared to the clinically evaluated M1/M4-preferring agonist xanomeline (Ki = 79.4 nM) [2]. The classical non-selective agonist carbachol shows much weaker M1 affinity with Ki values in the micromolar range [3].
| Evidence Dimension | M1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | WAY-132983: Ki = 2 nM |
| Comparator Or Baseline | Xanomeline: Ki = 79.4 nM; Carbachol: Ki ≈ 6.5-147 μM |
| Quantified Difference | ~40-fold higher affinity vs xanomeline; >1000-fold vs carbachol |
| Conditions | Human M1 receptor transfected CHO cells; [3H]NMS displacement assay |
Why This Matters
Higher binding affinity enables lower therapeutic dosing, potentially reducing off-target receptor engagement and associated side effects.
- [1] Sabb AL, et al. Discovery of a highly potent, functionally-selective muscarinic M1 agonist, WAY-132983 using rational drug design and receptor modelling. Bioorg Med Chem Lett. 1999;9(14):1895-900. View Source
- [2] ScienceDirect. Xanomeline pharmacology overview. Ki = 79.4 nM for M1 receptor. View Source
- [3] Carbachol binding parameters. M1 receptor Ki values. In: Scilit. Carbachol displaced [3H]NMS with Ki 6.5 and 147 μM. View Source
